molecular formula C9H7F3N2OS B8409422 5-Trifluoromethyl-2-methylsulfinyl-benzimidazole

5-Trifluoromethyl-2-methylsulfinyl-benzimidazole

Cat. No. B8409422
M. Wt: 248.23 g/mol
InChI Key: XYEZDKXWPJBOKL-UHFFFAOYSA-N
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Description

5-Trifluoromethyl-2-methylsulfinyl-benzimidazole is a useful research compound. Its molecular formula is C9H7F3N2OS and its molecular weight is 248.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Trifluoromethyl-2-methylsulfinyl-benzimidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Trifluoromethyl-2-methylsulfinyl-benzimidazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H7F3N2OS

Molecular Weight

248.23 g/mol

IUPAC Name

2-methylsulfinyl-6-(trifluoromethyl)-1H-benzimidazole

InChI

InChI=1S/C9H7F3N2OS/c1-16(15)8-13-6-3-2-5(9(10,11)12)4-7(6)14-8/h2-4H,1H3,(H,13,14)

InChI Key

XYEZDKXWPJBOKL-UHFFFAOYSA-N

Canonical SMILES

CS(=O)C1=NC2=C(N1)C=C(C=C2)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

2.6 g (0.013 mole) of commercially available 85% strength m-chloroperoxybenzoic acid are added dropwise to a suspension, cooled to -20° C., of 3.0 g (0.013 mole) of 5-trifluoromethyl-2-methylthio-benzimidazole in 50 ml of methylene chloride in the course of 30 minutes. The mixture is then stirred for a further 60 minutes and is then extracted twice with, each time, 20 ml of an aqueous potassium carbonate solution. The solvent is stripped off in vacuo and the solid residue which remains is recrystallized from acetonitrile. 1.8 g of 5-trifluoromethyl-2-methylsulfinyl-benzimidazole of m.p. 135° C. are obtained. Deprotonation of this compound with n-butyllithium and reaction with 2-chloro-4-methoxypyridine in dry benzene yields the title compound of m.p. 166° C. (decomposition).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

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